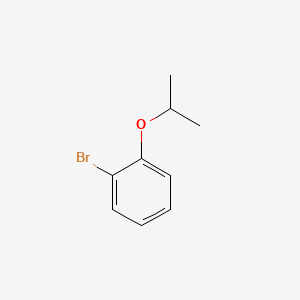

1-Bromo-2-isopropoxybenzene

Description

Significance of Halogenated Aryl Ethers in Synthetic Design

Halogenated aryl ethers are a class of organic compounds of significant importance in the field of synthetic chemistry. Their structure, which features an ether linkage and a halogen atom on an aromatic ring, makes them valuable intermediates for constructing more complex molecules. These compounds are foundational in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and advanced materials. vulcanchem.com The utility of halogenated aryl ethers stems from the distinct reactivity of the two key functional groups. The alkoxy group (-OR) is known to be a ring-activating and ortho/para directing group for electrophilic aromatic substitution, a consequence of the lone pair of electrons on the oxygen atom increasing the electron density at these positions through resonance. shaalaa.com

The halogen atom provides a reactive site for a multitude of transformations, most notably metal-catalyzed cross-coupling reactions. wikipedia.org The nature of the halogen is crucial, with reactivity in these couplings typically following the trend of Iodine > Bromine > Chlorine. wikipedia.org This predictable reactivity allows chemists to selectively functionalize the aromatic ring. For instance, the Ullmann condensation and Buchwald-Hartwig amination are powerful methods for forming carbon-oxygen and carbon-nitrogen bonds, respectively, using aryl halides as precursors. wikipedia.org Research has demonstrated the application of these synthetic strategies in the creation of bioactive natural products and potential drug candidates, such as the sedative and antimicrobial Paliurine-F and CRF1 receptor antagonists for treating stress-related disorders. union.edu The presence of both an activating alkoxy group and a reactive halogen "handle" on the same aromatic scaffold provides a versatile platform for synthetic design.

Overview of 1-Bromo-2-isopropoxybenzene as a Research Substrate

This compound is an aromatic organic compound that serves as a key intermediate in various organic syntheses. fishersci.cathermofisher.in It is characterized by a benzene (B151609) ring substituted with a bromine atom and an isopropoxy group at adjacent (ortho) positions. cymitquimica.com This specific arrangement of functional groups influences its chemical reactivity and physical properties. cymitquimica.com The bromine atom acts as a leaving group, particularly in the formation of organometallic reagents and in cross-coupling reactions, while the ortho-isopropoxy group can exert both electronic and steric effects on the reaction center. cymitquimica.comacs.org

The compound is typically a colorless to pale yellow liquid with a characteristic aromatic odor. cymitquimica.com It is slightly soluble in water but shows good solubility in common organic solvents. fishersci.cacymitquimica.com Its primary application is as a building block in multi-step synthetic sequences. cymitquimica.com A notable example of its use as a research substrate is in the preparation of 2-fluoro-4-isopropoxybenzaldehyde. In this synthesis, 1-bromo-2-fluoro-4-isopropoxybenzene (B1374958) (a closely related derivative) is converted into a Grignard reagent by reacting with isopropyl magnesium chloride. google.com This organometallic intermediate is then formylated using dimethylformamide (DMF) to yield the target aldehyde, which is a precursor for other valuable chemical entities. google.com This transformation highlights the utility of the bromo-isopropoxybenzene scaffold in generating functionalized aromatic products.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 701-07-5 | fishersci.cacymitquimica.com |

| Molecular Formula | C₉H₁₁BrO | fishersci.cacymitquimica.com |

| Molecular Weight | 215.09 g/mol | fishersci.cathermofisher.in |

| Appearance | Colorless to pale yellow liquid | cymitquimica.combeilstein-journals.org |

| Boiling Point | 73°C (at 2 mmHg) | thermofisher.in |

| Density | 1.34 g/cm³ | thermofisher.in |

| Solubility | Slightly soluble in water | fishersci.cathermofisher.in |

| IUPAC Name | 1-bromo-2-propan-2-yloxybenzene | fishersci.ca |

Academic Context and Research Trajectories for Arylbromides with Alkoxy Substitution

Arylbromides featuring alkoxy substituents are a focal point of significant academic and industrial research due to their versatile reactivity. jsynthchem.com The interplay between the electron-donating alkoxy group and the synthetically versatile carbon-bromine bond allows for a wide range of chemical transformations. A primary research trajectory involves their extensive use in palladium-catalyzed cross-coupling reactions. jsynthchem.comthieme-connect.com These reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are fundamental for constructing carbon-carbon and carbon-heteroatom bonds, forming the backbone of many complex organic molecules. nih.gov

The position of the alkoxy group relative to the bromine atom significantly influences the substrate's reactivity. union.edu In ortho-substituted compounds like this compound, the steric bulk of the alkoxy group can affect the approach of catalysts and reagents, potentially influencing regioselectivity in subsequent reactions. union.edunih.gov Conversely, the oxygen atom can also play a coordinating role, directing metallation reactions to specific sites. Research into palladium-catalyzed cross-coupling of 2-alkoxy-substituted aryl chlorides with aryllithium reagents has demonstrated that these substrates can be efficiently converted to 2-alkoxy-substituted biaryls under mild conditions. acs.org

Modern research continues to explore new catalytic systems and reaction conditions to enhance the efficiency and scope of reactions involving these substrates. jsynthchem.com For example, Ni/photoredox catalysis has emerged as a powerful method for the C(sp²)-C(sp³) coupling of aryl bromides, including those with varying electronic properties conferred by substituents like alkoxy groups. nih.gov Furthermore, the development of ligand-free copper-catalyzed Ullmann-type reactions in environmentally benign solvents represents another active area of investigation, aiming for more sustainable synthetic routes to aryl ethers and amines from alkoxy-substituted aryl halides. nih.gov These research efforts underscore the enduring importance of this class of compounds in advancing the capabilities of modern organic synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMORVPBHAHXAHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620223 | |

| Record name | 1-Bromo-2-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701-07-5 | |

| Record name | 1-Bromo-2-(1-methylethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-bromo-2-(1-methylethoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 2 Isopropoxybenzene and Analogs

Classical Etherification Approaches in Aryl Ether Synthesis

The formation of the aryl ether bond is a cornerstone of organic synthesis, with classical methods remaining highly relevant for the preparation of compounds like 1-bromo-2-isopropoxybenzene.

Williamson Ether Synthesis for Ortho-Bromoaryl Isopropyl Ethers

The Williamson ether synthesis is a widely utilized and robust method for preparing both symmetrical and asymmetrical ethers. masterorganicchemistry.comfrancis-press.com The reaction fundamentally involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. masterorganicchemistry.comyoutube.com For the synthesis of this compound, this translates to the reaction between a 2-bromophenoxide salt and an isopropyl halide.

The general scheme involves the deprotonation of 2-bromophenol (B46759) using a suitable base to form the corresponding 2-bromophenoxide. This phenoxide then acts as a nucleophile, attacking the isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) to form the desired ether product and a salt byproduct. youtube.com Due to the SN2 mechanism, primary alkyl halides are typically preferred to minimize competing elimination reactions. libretexts.org However, the reaction can be effective with secondary halides like isopropyl halides, though optimization of conditions is crucial. masterorganicchemistry.com

Optimization of Reaction Parameters: Solvents, Bases, and Temperature Control

The efficiency and yield of the Williamson ether synthesis are highly dependent on several key parameters, including the choice of base, solvent, and reaction temperature. organic-synthesis.comchem-station.com

Bases: The selection of the base is critical for the initial deprotonation of the phenol (B47542). For phenols, which are more acidic than aliphatic alcohols, moderately strong bases like potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃) are often sufficient and are widely used. organic-synthesis.com In cases requiring stronger basicity, sodium hydride (NaH) can be employed to drive the deprotonation to completion. youtube.comyoutube.com

Solvents: Polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide while not interfering with the nucleophilicity of the oxygen anion. Solvents such as N,N-dimethylformamide (DMF) and acetonitrile (B52724) are commonly used because they promote SN2 reactions. chem-station.com

Temperature: The reaction is typically conducted at elevated temperatures, often in the range of 50-100 °C, to ensure a reasonable reaction rate. francis-press.com The specific temperature is optimized based on the reactivity of the substrates and the boiling point of the solvent.

A practical example is the synthesis of the analogous compound 1-bromo-4-fluoro-2-isopropoxybenzene. This synthesis was achieved by reacting 2-bromo-5-fluorophenol (B114175) with 2-iodopropane (B156323). The reaction conditions, summarized in the table below, highlight a typical setup for this class of transformation.

| Reactant A | Reactant B | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| 2-Bromo-5-fluorophenol | 2-Iodopropane | K₂CO₃ | DMF | 80 °C | 8 h | 95% |

Direct Bromination and Halogenation of Aryl Isopropyl Ethers

An alternative synthetic strategy involves the direct halogenation of a pre-formed aryl isopropyl ether, such as isopropoxybenzene (B1215980). The success of this approach hinges on controlling the regioselectivity of the bromination.

Regioselective Bromination Strategies

The isopropoxy group is an activating, ortho-, para-directing group in electrophilic aromatic substitution. Therefore, the direct bromination of isopropoxybenzene will typically yield a mixture of this compound (ortho-product) and 1-bromo-4-isopropoxybenzene (B1267907) (para-product). Achieving high regioselectivity for the ortho-isomer requires careful selection of the brominating agent and reaction conditions.

Traditional electrophilic aromatic halogenation often results in mixtures of para and ortho/para substituted products. nih.gov However, certain reagents and conditions can favor ortho-substitution. The use of directing groups or specific catalysts can enhance the formation of the desired ortho-isomer. nih.govnih.gov For instance, methods involving metal-catalyzed C-H activation can provide high regioselectivity for the ortho position. researchgate.net

Synthesis of Polyhalogenated Isopropoxybenzene Derivatives

The synthesis of polyhalogenated isopropoxybenzene derivatives can be accomplished by using a stoichiometric excess of the halogenating agent under conditions that promote multiple substitutions. The activating nature of the isopropoxy group facilitates further halogenation of the aromatic ring. The direct bromination of phenols and anilines with molecular bromine, for example, often leads to polybromination. researchgate.net Similar reactivity can be expected for highly activated ethers like isopropoxybenzene, where controlling the reaction to achieve mono-substitution can be challenging, but exhaustive bromination can be achieved with an excess of the brominating reagent.

Organometallic Pathways for Aryl Bromide Formation

Organometallic chemistry provides powerful and versatile methods for the formation of carbon-halogen bonds, offering alternatives to classical etherification or direct halogenation routes.

One prominent method for synthesizing aryl halides from an aromatic amine precursor is the Sandmeyer reaction. wikipedia.orgnih.gov In the context of synthesizing this compound, this would involve a multi-step sequence starting from 2-isopropoxyaniline.

The process begins with the diazotization of 2-isopropoxyaniline, typically using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HBr) at low temperatures (0–5 °C). This step forms a highly reactive aryldiazonium salt intermediate. The subsequent introduction of a copper(I) bromide (CuBr) catalyst promotes the decomposition of the diazonium salt, with the loss of nitrogen gas and the formation of an aryl radical. This radical then reacts with the bromide from the copper salt to yield the final product, this compound. wikipedia.org This radical-nucleophilic aromatic substitution provides a reliable method for introducing a bromine atom at a specific position on the aromatic ring, as defined by the location of the initial amino group. wikipedia.org

Modern cross-coupling reactions, often catalyzed by palladium or nickel, have also revolutionized the synthesis of aryl-X bonds. While many of these reactions are used to form C-C, C-N, or C-O bonds, related organometallic methodologies exist for C-Br bond formation. google.comwikipedia.orgnih.gov For example, palladium-catalyzed processes can be used for the intermolecular formation of carbon-oxygen bonds to create aryl ethers from aryl bromides. google.com Conversely, pathways involving the conversion of other functional groups (like boronic acids) to bromides using organometallic catalysts are also established synthetic tools.

Grignard Reagent Mediated Syntheses

Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. sigmaaldrich.commasterorganicchemistry.com While not a direct route to this compound itself, Grignard reagent-mediated syntheses are instrumental in the preparation of precursors and analogs. For instance, a Grignard reaction can be employed to introduce an isopropyl group or to construct a more complex molecular framework prior to bromination.

Table 1: Grignard Reagent in the Synthesis of a 1-Bromo-2-alkoxybenzene Analog google.com

| Reactant | Grignard Reagent | Product of Grignard Step | Subsequent Steps | Final Product |

| 3-fluoro-4-methoxyacetophenone | MeMgI | 2-(3-fluoro-4-methoxyphenyl)propan-2-ol | Reduction, Bromination | 1-bromo-4-fluoro-5-isopropyl-2-methoxybenzene |

This example highlights the utility of Grignard reagents in constructing the necessary carbon skeleton of alkoxy-substituted bromobenzenes. The choice of Grignard reagent and reaction conditions can be tailored to introduce various alkyl or aryl groups, demonstrating the versatility of this methodology in generating a library of analogs.

Lithium-Halogen Exchange Reactions for Substituted Bromobenzenes

Lithium-halogen exchange is a powerful and widely used method for the preparation of organolithium reagents, which are versatile intermediates in organic synthesis. wikipedia.org This reaction is particularly effective for the synthesis of this compound through a process known as directed ortho-metalation (DoM). wikipedia.orgbaranlab.org

In this strategy, the isopropoxy group acts as a directed metalation group (DMG). The oxygen atom of the isopropoxy group coordinates to an organolithium reagent, such as n-butyllithium (n-BuLi), directing the deprotonation to the adjacent ortho position on the benzene (B151609) ring. wikipedia.org This results in the formation of a 2-isopropoxyphenyllithium intermediate. This intermediate can then be quenched with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, to introduce a bromine atom specifically at the ortho position, yielding this compound.

The general reaction scheme is as follows:

Directed ortho-metalation: Isopropoxybenzene is treated with an alkyllithium reagent (e.g., n-BuLi) in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures.

Bromination: The resulting aryllithium species is then reacted with a brominating agent to afford the desired product.

Table 2: Key Steps in the Synthesis of this compound via Lithium-Halogen Exchange

| Step | Reagents and Conditions | Intermediate/Product |

| Directed ortho-metalation | Isopropoxybenzene, n-BuLi, THF, low temperature | 2-Isopropoxyphenyllithium |

| Bromination | 2-Isopropoxyphenyllithium, Electrophilic bromine source (e.g., Br₂) | This compound |

This method offers high regioselectivity, which is a significant advantage over direct electrophilic bromination of isopropoxybenzene, which would likely yield a mixture of ortho and para isomers. The ability of the alkoxy group to direct the lithiation is a well-established principle in organic synthesis. uwindsor.ca

Palladium-Catalyzed Synthetic Routes to Related Aryl Bromides

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and these methods can be conceptually applied to the synthesis of aryl bromides. illinois.edu While direct palladium-catalyzed C-H bromination of isopropoxybenzene is not extensively documented in the provided literature, the principles of palladium catalysis suggest its feasibility.

Palladium-catalyzed C-H activation is a rapidly evolving field that allows for the direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. organic-chemistry.orgnih.gov A hypothetical palladium-catalyzed route to this compound could involve the directed C-H activation of isopropoxybenzene at the ortho position, followed by reaction with a bromine source.

The general catalytic cycle would likely involve:

C-H Activation: A palladium catalyst, often in the presence of a directing group (like the isopropoxy group), would selectively activate the C-H bond at the ortho position.

Oxidative Addition/Reductive Elimination: The resulting palladacycle would then react with a brominating agent, leading to the formation of the C-Br bond and regeneration of the active palladium catalyst.

Step-Economic Synthesis of this compound

A step-economic synthesis aims to produce a target molecule in the fewest possible steps, which is highly desirable in terms of efficiency, cost, and environmental impact. For this compound, one of the most direct and step-economic routes is the Williamson ether synthesis starting from 2-bromophenol.

This one-pot synthesis involves the reaction of 2-bromophenol with an isopropyl halide, such as 2-iodopropane or 2-bromopropane, in the presence of a base. chemicalbook.comchemicalbook.com The base, typically a carbonate like potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group to form a phenoxide ion. This nucleophilic phenoxide then attacks the isopropyl halide in an Sₙ2 reaction to form the desired ether linkage.

Table 3: A Step-Economic Synthesis of this compound chemicalbook.com

| Starting Material | Reagents | Product | Yield |

| 2-Bromophenol | 2-Iodopropane, K₂CO₃, DMF | This compound | High |

This method is highly efficient and avoids the need for protecting groups or complex multi-step procedures. The starting materials are readily available, making this an attractive route for both laboratory-scale and potential industrial synthesis. The reaction conditions are generally mild, and the workup is straightforward. This approach exemplifies the principles of step-economy by directly assembling the target molecule from simple precursors in a single, high-yielding transformation.

Reactivity and Mechanistic Investigations of 1 Bromo 2 Isopropoxybenzene

Electrophilic Aromatic Substitution Dynamics

In electrophilic aromatic substitution (EAS) reactions, the benzene (B151609) ring of 1-bromo-2-isopropoxybenzene acts as a nucleophile. The rate and regioselectivity of these reactions are largely controlled by the activating isopropoxy group.

Kinetic studies on the aqueous bromination of various monosubstituted alkoxybenzenes have provided valuable insights into the factors governing their reactivity. The structure of the alkoxy group significantly influences the rate of bromination. Research has shown that for bromination at the para position, the reactivity of alkoxybenzenes increases in the order: tert-butoxy (B1229062) < ethoxy < isopropoxy. nsf.gov This trend reflects a balance between electronic and steric effects.

| Alkoxy Group | Reactivity Order |

|---|---|

| tert-butoxy | 1 (Least Reactive) |

| ethoxy | 2 |

| isopropoxy | 3 (Most Reactive) |

The regioselectivity of bromination on alkoxybenzenes is strongly directed to the para position. nsf.gov This is attributed to the powerful electron-donating resonance effect of the alkoxy group, which significantly increases the electron density at the ortho and para positions, thereby activating them towards electrophilic attack. gauthmath.comshaalaa.comdoubtnut.com

The ortho-isopropoxy group in this compound exerts a strong activating and directing effect on the aromatic ring for further electrophilic substitution. As an electron-donating group, it increases the electron density of the ring, making it more susceptible to attack by electrophiles. masterorganicchemistry.comgauthmath.comshaalaa.com This activation is primarily due to the +R (resonance) effect, where a lone pair of electrons on the oxygen atom is delocalized into the π-system of the benzene ring. doubtnut.com

The directing influence of the isopropoxy group channels incoming electrophiles to the positions ortho and para to it. In the case of this compound, the positions ortho (C3) and para (C5) to the isopropoxy group are activated. However, the existing bromine atom at the C1 position also directs to its ortho (C2 and C6) and para (C4) positions. The net orientation of substitution is a result of the combined effects of both substituents. Generally, the more strongly activating group dictates the primary substitution pattern. Given that the isopropoxy group is a stronger activator than the bromo group is a deactivator, substitution is expected to occur predominantly at the positions activated by the isopropoxy group. masterorganicchemistry.comquora.comquora.com Steric hindrance from the bulky isopropoxy group may reduce the likelihood of substitution at the C3 position, potentially favoring substitution at the C5 position.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. This reaction is typically facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. chemistrysteps.comwikipedia.org

In this compound, the bromine atom serves as the potential leaving group in a nucleophilic aromatic substitution reaction. However, for a typical SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing substituents, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. chemistrysteps.comwikipedia.orglibretexts.org The isopropoxy group, being an electron-donating group, deactivates the ring towards nucleophilic attack. masterorganicchemistry.comgauthmath.comshaalaa.com Consequently, this compound is expected to be unreactive towards nucleophiles under standard SNAr conditions.

For nucleophilic substitution to occur on such an electron-rich aromatic ring, more drastic conditions or alternative mechanisms, such as the benzyne (B1209423) mechanism, would be necessary. The benzyne mechanism typically requires a very strong base. chemistrysteps.commasterorganicchemistry.com

The efficiency of nucleophilic aromatic substitution is highly sensitive to both steric and electronic effects.

Electronic Effects: The primary electronic effect in this compound concerning SNAr is the electron-donating nature of the isopropoxy group. This group increases the electron density on the aromatic ring, making it less electrophilic and thus less susceptible to attack by nucleophiles. This deactivating electronic effect significantly hinders the efficiency of the SNAr pathway. masterorganicchemistry.comgauthmath.comshaalaa.com

Steric Effects: The isopropoxy group at the ortho position can also exert a steric hindrance effect. This would physically obstruct the approach of a nucleophile to the carbon atom bearing the bromine atom, further reducing the efficiency of a substitution reaction at that site.

| Effect | Influence on SNAr Reaction | Reason |

|---|---|---|

| Electronic | Deactivating | Electron-donating nature increases electron density on the ring, repelling nucleophiles. |

| Steric | Hindering | Bulky group physically blocks the approach of the nucleophile. |

Cross-Coupling Reactions Utilizing the Aryl Bromide Moiety

The carbon-bromine bond in this compound provides a reactive site for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

Prominent examples of such transformations include the Suzuki, Heck, and Buchwald-Hartwig amination reactions. In these catalytic cycles, the aryl bromide undergoes oxidative addition to a low-valent palladium complex, a key step that initiates the coupling process.

The Suzuki coupling reaction, for instance, would involve the reaction of this compound with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. youtube.com Similarly, the Heck reaction would facilitate the coupling of the aryl bromide with an alkene. wikipedia.org The Buchwald-Hartwig amination would enable the formation of a carbon-nitrogen bond by reacting this compound with an amine. libretexts.orgwikipedia.orgacsgcipr.orgorganic-chemistry.org The presence of the ortho-isopropoxy group can influence the reactivity and efficiency of these cross-coupling reactions through both steric and electronic effects, potentially requiring optimization of catalyst systems and reaction conditions.

Palladium-Catalyzed Carbon-Carbon Bond Formations (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organohalides, catalyzed by a palladium(0) complex. For this compound, this reaction would involve its coupling with a suitable organoboron reagent, such as an arylboronic acid, to form a biaryl product.

The catalytic cycle is generally understood to proceed through three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate. The presence of the ortho-isopropoxy group may influence the rate of this step through steric and electronic effects.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the bromide. This step typically requires the presence of a base to activate the organoboron species.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final carbon-carbon bond and regenerating the palladium(0) catalyst.

While this mechanism is widely accepted, specific data on catalyst systems, bases, solvents, and yields for the Suzuki-Miyaura reaction of this compound are not available. A hypothetical reaction is presented below:

| Reactant A | Reactant B | Catalyst | Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Isopropoxybiphenyl |

Palladium-Catalyzed Carbon-Heteroatom Bond Formations (e.g., C-N Cross-Coupling)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. This transformation would enable the synthesis of N-aryl amines derived from this compound. The reaction is compatible with a wide range of primary and secondary amines.

The catalytic cycle shares similarities with the Suzuki-Miyaura reaction, involving oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the catalyst.

Despite the broad utility of this reaction, specific examples detailing the coupling of this compound with various amines, along with the corresponding reaction conditions and yields, are not found in the surveyed literature. A representative hypothetical reaction is shown below:

| Reactant A | Reactant B | Catalyst/Ligand | Base | Product |

| This compound | Aniline (B41778) | Pd₂(dba)₃ / BINAP | NaOt-Bu | 2-Isopropoxy-N-phenylaniline |

Mechanistic Insights into Catalytic Cycles

Detailed mechanistic investigations specific to the catalytic cycles involving this compound are not available. However, some general mechanistic considerations can be inferred. The steric bulk of the ortho-isopropoxy group could potentially influence the rate of oxidative addition and reductive elimination steps in palladium-catalyzed cross-coupling reactions. Electronically, the isopropoxy group is an electron-donating group, which would be expected to increase the electron density of the aromatic ring and potentially affect the rate of oxidative addition. The precise impact of these steric and electronic factors on the catalytic cycle for this specific substrate would require dedicated experimental and computational studies.

Generation and Trapping of Aryne Intermediates from Ortho-Bromohalobenzenes

Ortho-haloanisole derivatives are known precursors for the generation of aryne intermediates through elimination of a hydrogen halide. In the case of this compound, treatment with a strong base, such as sodium amide or an organolithium reagent, would be expected to generate the highly reactive intermediate, 3-isopropoxybenzyne.

Once generated, this aryne intermediate could be trapped in situ by a variety of reagents. For example, a [4+2] cycloaddition reaction with a diene like furan (B31954) would yield a bicyclic adduct. However, there are no specific reports in the literature describing the generation of 3-isopropoxybenzyne from this compound and its subsequent trapping reactions.

Applications in Advanced Organic Synthesis

1-Bromo-2-isopropoxybenzene as a Versatile Synthetic Building Block

This compound has emerged as a crucial building block in modern organic synthesis. Its utility is primarily derived from the presence of two key functional groups on the benzene (B151609) ring: a bromine atom and an isopropoxy group. The bromine atom serves as a versatile handle for a wide array of chemical transformations, most notably in cross-coupling reactions that are fundamental to the construction of complex molecular architectures. This reactivity allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds.

The isopropoxy group, on the other hand, influences the electronic properties of the aromatic ring and provides steric bulk, which can direct the regioselectivity of certain reactions. This combination of functionalities makes this compound a highly sought-after intermediate in the synthesis of a diverse range of molecules, from pharmaceuticals and agrochemicals to advanced materials. Its role as a versatile building block empowers chemists to introduce specific structural motifs and functionalities into target compounds with a high degree of control.

The reactivity of the bromine atom in this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of complex aromatic and heteroaromatic systems. These reactions allow for the precise and efficient formation of new bonds, leading to the assembly of intricate molecular frameworks that are often found in biologically active compounds and functional materials.

One of the key applications of this compound is in the synthesis of dibenzofurans. The general strategy involves a palladium-catalyzed intramolecular cyclization of a 2-aryloxy-bromobenzene derivative. While specific examples detailing the use of this compound are not extensively documented in readily available literature, the established methodology for dibenzofuran (B1670420) synthesis strongly supports its potential in this area. The process would typically involve the coupling of this compound with a suitably substituted phenol (B47542) to form a diaryl ether, which would then undergo an intramolecular C-H arylation to furnish the dibenzofuran core.

| Reaction Type | Target System | General Approach |

| Palladium-catalyzed Intramolecular C-H Arylation | Dibenzofurans | Coupling of this compound with a phenol, followed by intramolecular cyclization. |

| Palladium-catalyzed Intramolecular Amination | Carbazoles | Coupling of this compound with an aniline (B41778), followed by intramolecular cyclization. |

This table is based on established synthetic methodologies and the known reactivity of this compound.

The application of this compound as a strategic intermediate in the total synthesis of natural products is an area of significant potential, although specific, published total syntheses employing this exact starting material are not prominently featured in the scientific literature. However, its structural motifs are present in various natural products, and its utility as a building block for complex molecular architectures makes it a logical candidate for such endeavors.

In the context of total synthesis, this compound would likely be employed in the early stages to introduce a substituted aromatic ring that can be further elaborated. The bromine atom provides a reactive site for the introduction of other fragments of the target molecule through cross-coupling reactions, while the isopropoxy group can serve to protect a phenolic hydroxyl group or to modulate the electronic and steric environment of the aromatic ring to facilitate subsequent transformations. The strategic placement of these functional groups allows for a convergent and efficient synthetic route, where complex fragments are synthesized separately and then joined together in the later stages of the synthesis.

Precursor for Medicinal Chemistry Scaffolds

The structural features of this compound make it an attractive starting material for the synthesis of medicinal chemistry scaffolds. The 2-isopropoxybenzene moiety is a common feature in a variety of biologically active molecules, and the presence of the bromine atom provides a convenient point for chemical diversification, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies.

In the design of drug-like molecules, the isopropoxy group of this compound can play a crucial role in modulating the physicochemical properties of a compound, such as its lipophilicity, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile. The bromine atom allows for the introduction of a wide range of substituents through well-established synthetic methodologies, enabling the fine-tuning of the biological activity and pharmacokinetic properties of the resulting molecules.

For example, this compound can be used as a starting material for the synthesis of various heterocyclic scaffolds that are known to be privileged structures in medicinal chemistry. Through a series of transformations, such as cross-coupling reactions followed by cyclization, the simple aromatic ring of this compound can be converted into more complex, three-dimensional structures that are more likely to interact with biological targets with high affinity and selectivity.

The versatility of this compound as a synthetic intermediate has led to its use in the development of a variety of bioactive derivatives and potential therapeutic agents. The ability to easily modify the structure of this compound allows medicinal chemists to explore the chemical space around a particular pharmacophore and to optimize the biological activity of a lead compound.

While specific examples of marketed drugs derived directly from this compound are not readily identifiable, the isopropoxybenzene (B1215980) substructure is present in a number of therapeutic agents. The synthetic strategies used to prepare these compounds often involve the introduction of the isopropoxy group at some stage, and this compound represents a readily available starting material for such syntheses. The development of new synthetic methods and the increasing demand for novel therapeutic agents are likely to further expand the applications of this compound in this area.

Utility in Agrochemical Research and Development

In the field of agrochemical research and development, this compound serves as a valuable building block for the synthesis of new pesticides, including herbicides, insecticides, and fungicides. The structural features of this compound are often found in active ingredients of commercial agrochemicals, and its reactivity allows for the efficient construction of complex molecules with desired biological activities.

Role in Materials Science and Polymer Chemistry

The unique electronic and structural characteristics of this compound suggest its potential as a valuable component in the development of new materials, particularly in the fields of polymer chemistry and opto-electronics. The presence of a reactive bromine atom allows for its incorporation into larger molecular frameworks through various cross-coupling reactions, a common strategy in the synthesis of functional polymers and materials.

Monomer and Intermediate in Polymerization Reactions for Tailored Properties

While direct, large-scale polymerization of this compound as a primary monomer is not extensively documented in publicly available research, its chemical structure lends itself to being a crucial intermediate in the synthesis of specialized monomers. The bromo group can be readily converted into other functionalities, such as boronic esters or organometallic reagents, which are then used in cross-coupling polymerization reactions like Suzuki or Stille couplings. These methods are fundamental in the creation of conjugated polymers, where the electronic properties can be precisely tuned by the choice of monomer units.

For instance, derivatives of this compound could be envisioned as components in the synthesis of poly(p-phenylene vinylene) (PPV) or poly(phenylene ether) (PPE) type polymers. The isopropoxy group can influence the solubility and processing characteristics of the resulting polymers, which is a critical aspect for their application in devices. Although specific examples of polymers derived directly from this compound are scarce in the literature, its role as a precursor to more complex monomers that are then polymerized is a plausible and valuable application in the pursuit of polymers with tailored electronic and physical properties.

Precursor for Opto-electronic Materials

The synthesis of materials for opto-electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often relies on the construction of molecules with specific electronic properties, such as well-defined highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This compound can serve as a foundational building block in the multi-step synthesis of these complex organic molecules.

Through reactions like the Buchwald-Hartwig amination or Suzuki and Heck cross-coupling reactions, the bromo-isopropoxybenzene core can be linked to other aromatic or heterocyclic units to create larger conjugated systems. These systems form the basis of hole-transporting materials, electron-transporting materials, and emissive materials used in OLEDs. The isopropoxy group can help to ensure good solubility and film-forming properties of the final material, which are essential for device fabrication. While direct application of this compound as the sole precursor for an opto-electronic material is not a common strategy, its utility as a starting point for the synthesis of more elaborate functional molecules is a key aspect of its value in materials science.

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular structure can be constructed.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 1-bromo-2-isopropoxybenzene, the spectrum would exhibit distinct signals corresponding to the aromatic protons and the protons of the isopropoxy group.

The aromatic region is expected to show a complex multiplet pattern for the four protons on the benzene (B151609) ring. Their specific chemical shifts and coupling constants are dictated by their position relative to the bromine atom and the isopropoxy group. The proton ortho to the bromine and meta to the isopropoxy group would likely appear at the most downfield position due to the deshielding effect of the halogen.

The isopropoxy group would produce two characteristic signals:

A septet for the single methine proton (-CH-), shifted downfield due to the adjacent oxygen atom.

A doublet for the six equivalent methyl protons (-CH₃), with a larger integration value.

The coupling between the methine and methyl protons would conform to the n+1 rule, resulting in the observed septet and doublet splitting patterns.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (H-3, H-4, H-5, H-6) | 6.8 - 7.6 | Multiplet | N/A |

| Isopropoxy (-CH) | 4.5 - 4.7 | Septet | ~6.0 |

| Isopropoxy (-CH₃) | 1.3 - 1.5 | Doublet | ~6.0 |

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy is used to characterize the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal.

The spectrum is expected to show six signals for the aromatic carbons and two signals for the isopropoxy group carbons.

Aromatic Carbons: The chemical shifts of the six benzene ring carbons would vary. The carbon atom directly bonded to the bromine (C-1) would be significantly affected, as would the carbon bonded to the oxygen of the isopropoxy group (C-2). The remaining four aromatic carbons would appear in the typical aromatic region (approximately 110-140 ppm).

Isopropoxy Carbons: The methine carbon (-CH) would appear further downfield (~70-75 ppm) compared to the methyl carbons (-CH₃) (~20-25 ppm) due to its direct attachment to the electron-withdrawing oxygen atom.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-Br) | 112 - 116 |

| C-2 (C-O) | 154 - 158 |

| C-3, C-4, C-5, C-6 | 115 - 134 |

| Isopropoxy (-CH) | 71 - 74 |

| Isopropoxy (-CH₃) | 21 - 23 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are utilized.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak connecting the methine septet and the methyl doublet of the isopropoxy group, confirming their direct connectivity. It would also reveal the coupling network among the adjacent protons on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. docbrown.info This would allow for the definitive assignment of each protonated carbon in the molecule by linking the known proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. docbrown.info For instance, the methyl protons of the isopropoxy group would show a correlation to the methine carbon (a two-bond correlation) and to the C-2 aromatic carbon (a three-bond correlation, through the oxygen atom). This is crucial for confirming the connection of the isopropoxy group to the benzene ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Studies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of volatile compounds like this compound and confirming its identity. The GC component separates the compound from any impurities, and the retention time serves as a characteristic identifier. The MS component then provides a mass spectrum of the pure compound.

The mass spectrum would show a molecular ion peak ([M]⁺) which is crucial for confirming the molecular weight. A key feature for a bromine-containing compound is the presence of an "M+2" peak of nearly equal intensity to the molecular ion peak. This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio.

Common fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): Resulting in an [M-15]⁺ ion.

Loss of a propyl radical (•C₃H₇): Cleavage of the ether bond, resulting in a bromophenoxy cation.

Loss of the bromine atom (•Br): Resulting in an isopropoxybenzene (B1215980) cation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the molecular ion. For this compound (C₉H₁₁BrO), HRMS would distinguish its exact mass from that of any other compound with the same nominal mass but a different elemental composition.

Interactive Data Table: Calculated HRMS Data

| Ion Formula | Isotope | Calculated Exact Mass (m/z) |

| [C₉H₁₁⁷⁹BrO]⁺ | ⁷⁹Br | 213.9993 |

| [C₉H₁₁⁸¹BrO]⁺ | ⁸¹Br | 215.9973 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs the radiation at frequencies corresponding to its natural vibrational modes. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which provides a unique "fingerprint" of the molecule. docbrown.info

Key expected absorptions for this compound are detailed in the table below, based on typical frequency ranges for its constituent functional groups. lumenlearning.comlibretexts.org

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic Ring | =C-H Stretch | 3100-3000 | Medium-Weak |

| Isopropyl Group | C-H Stretch (sp³) | 3000-2850 | Strong |

| Aromatic Ring | C=C Stretch (in-ring) | 1600-1400 | Medium-Weak |

| Ether | C-O Stretch | 1300-1000 | Strong |

| Aromatic Ring | C-H "Out-of-Plane" Bend | 900-675 | Strong |

| Bromoalkane | C-Br Stretch | 690-515 | Medium-Strong |

Chromatographic Methods for Purification and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The principle relies on the differential partitioning of components between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or a gas that moves through the stationary phase). For a compound like this compound, various chromatographic methods are indispensable for its isolation after synthesis and for the subsequent verification of its purity.

Flash column chromatography is a purification technique used to separate compounds from a mixture on a preparative scale. youtube.com It is an improvement on traditional column chromatography that uses pressure, typically from compressed air, to drive the mobile phase through the column more quickly, significantly reducing the elution time. youtube.com This method is widely employed in organic synthesis to isolate a desired product from unreacted starting materials, byproducts, and other impurities. researchgate.net

The process begins with selecting an appropriate solvent system (eluent), which is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC). wfu.edu For a relatively non-polar compound such as this compound, a common mobile phase would be a mixture of non-polar and moderately polar organic solvents, such as hexanes and ethyl acetate. The stationary phase is most commonly silica (B1680970) gel, a polar adsorbent. wfu.edu The crude reaction mixture is loaded onto the top of the silica gel column, and the eluent is passed through. rochester.edu Components of the mixture travel down the column at different rates based on their polarity and affinity for the stationary phase, allowing for their separation and collection in individual fractions. For difficult separations, a gradient elution, where the polarity of the solvent system is gradually increased over time, can be employed. rochester.edurochester.edu

Table 2: Typical Parameters for Flash Column Chromatography of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |

| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., Hexanes) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane). The ratio is optimized via TLC. |

| Sample Loading | The crude product can be dissolved in a minimal amount of the eluent ("wet loading") or adsorbed onto a small amount of silica gel ("dry loading") before being added to the column. rochester.eduorgsyn.org |

| Elution | Positive pressure is applied to the column to achieve a rapid flow rate. |

| Fraction Collection | The eluent is collected in a series of tubes, and the composition of each fraction is analyzed (e.g., by TLC) to identify those containing the pure product. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique used to separate the components of a mixture. advion.com In synthetic chemistry, its primary role is to monitor the progress of a chemical reaction. libretexts.org By analyzing small aliquots of the reaction mixture over time, a chemist can determine when the starting materials have been consumed and the desired product has formed. libretexts.org

A typical TLC analysis for a reaction producing this compound involves spotting the reaction mixture onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, usually silica gel). shoko-sc.co.jp Alongside the reaction mixture, spots of the pure starting material(s) are also applied for reference. rochester.edu A "co-spot," where the reaction mixture and starting material are spotted on top of each other, is often used to help resolve compounds with similar retention factors (Rf values). rochester.edu

The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent (eluent). The solvent moves up the plate by capillary action, and the components of the mixture separate based on their differential affinity for the stationary and mobile phases. After the solvent front nears the top of the plate, the plate is removed and visualized, commonly under a UV lamp, as aromatic compounds like this compound are UV-active. advion.comshoko-sc.co.jp The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.

Table 3: Procedure for Reaction Monitoring by TLC

| Step | Action | Purpose |

| 1. Plate Preparation | A line is drawn in pencil near the bottom of a silica gel TLC plate, and lanes are marked for the starting material (SM), co-spot (Co), and reaction mixture (Rxn). rsc.org | To establish a baseline and organize the spots for clear comparison. |

| 2. Spotting | Using a capillary tube, small spots of the SM, a combination of SM and Rxn (co-spot), and the Rxn are applied to their respective lanes on the baseline. rochester.edu | To apply the samples to be analyzed. |

| 3. Development | The plate is placed in a sealed chamber with a pre-determined eluent system. The solvent is allowed to travel up the plate until it is near the top. shoko-sc.co.jp | To separate the components of the spotted mixtures. |

| 4. Visualization | The plate is removed from the chamber, the solvent front is marked, and the plate is dried. Spots are visualized, typically under a UV lamp (254 nm). advion.comrsc.org | To observe the positions of the separated components. |

| 5. Analysis | The progress of the reaction is assessed by observing the diminishing intensity of the SM spot in the Rxn lane and the increasing intensity of a new product spot. libretexts.org | To determine the extent of the reaction and identify the point of completion. |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. libretexts.org It operates on the same principles as column chromatography but utilizes high pressure to pump the mobile phase through a column packed with very fine particles, leading to significantly higher resolution and faster analysis times. vscht.cz HPLC is widely used in pharmaceutical and chemical industries for quality control and purity assessment.

For quantitative analysis of this compound, a reversed-phase HPLC method would typically be developed. globalresearchonline.net In this mode, the stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. When a sample is injected, components are separated based on their hydrophobicity; more non-polar compounds (like this compound) interact more strongly with the stationary phase and thus have longer retention times.

A detector, commonly a UV-Vis detector set to a wavelength where the analyte absorbs strongly, measures the concentration of each component as it elutes from the column. globalresearchonline.net The output is a chromatogram, which plots the detector's response against time. The area under a peak is directly proportional to the concentration of the corresponding compound. libretexts.org By running standards of known concentration, a calibration curve can be generated to accurately determine the quantity and purity of this compound in a sample. libretexts.org

Table 4: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Specification |

| Instrument | High-Performance Liquid Chromatography System |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Detector at a specific wavelength (e.g., 254 nm) |

| Data Analysis | Integration of peak area for quantification against a standard curve |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

There are no specific published studies detailing quantum chemical calculations performed on 1-Bromo-2-isopropoxybenzene to analyze its electronic structure. Such calculations would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges. This information is crucial for understanding the molecule's inherent reactivity and spectroscopic properties.

Molecular Modeling for Reaction Mechanism Elucidation

Specific molecular modeling studies to elucidate the reaction mechanisms involving this compound have not been reported in the scientific literature. Theoretical investigations into reactions such as electrophilic aromatic substitution, nucleophilic substitution, or metal-catalyzed coupling reactions would provide valuable insights into the transition states, intermediate structures, and activation energies, thereby explaining the regioselectivity and stereoselectivity of potential transformations. researchgate.net

Derivatives and Analogs of 1 Bromo 2 Isopropoxybenzene: Synthesis and Research Opportunities

Systematic Modification of Halogen Substituents (e.g., fluoro, chloro, iodo derivatives)

The identity of the halogen atom on the aromatic ring significantly influences the reactivity of the compound. The synthesis of various halogenated isopropoxybenzene (B1215980) derivatives has been explored, providing a platform to study the impact of different halogens on the molecule's properties.

A common synthetic route to produce 1-fluoro-2-isopropoxybenzene (B1342064) involves the nucleophilic substitution reaction of 2-fluorophenol (B130384) with isopropyl bromide. evitachem.com This reaction is typically carried out in the presence of a base like potassium carbonate in a suitable solvent such as acetone (B3395972) or dimethylformamide (DMF) under reflux conditions. evitachem.com Similarly, 1-iodo-2-isopropoxy-benzene can be synthesized from 2-iodophenol (B132878) and 2-iodopropane (B156323). chemicalbook.com The synthesis of chloro-isopropoxybenzene derivatives can be achieved through various chlorination methods or by starting with chlorinated phenols. For instance, 1-chloro-2-isopropoxy-3-vinyl-benzene (B3059609) has been synthesized, indicating the feasibility of incorporating a chlorine atom. evitachem.com

The reactivity of these halogenated analogs in electrophilic aromatic substitution is governed by the interplay of the inductive and resonance effects of the halogen substituent. Halogens are generally deactivating groups due to their inductive electron withdrawal. lumenlearning.comlibretexts.org However, they are ortho-, para-directors because of their ability to donate electron density to the ring through resonance. libretexts.org The order of reactivity among the halogens from most reactive (least deactivating) to least reactive (most deactivating) is F > Cl > Br > I. libretexts.org This is attributed to the decreasing electronegativity and increasing size down the group. libretexts.org

Interactive Table: Synthesis of Halogenated 2-Isopropoxybenzene Derivatives.

| Derivative | Starting Materials | Reagents and Conditions |

|---|---|---|

| 1-Fluoro-2-isopropoxybenzene | 2-Fluorophenol, Isopropyl bromide | Potassium carbonate, Acetone or DMF, Reflux evitachem.com |

| 1-Iodo-2-isopropoxybenzene | 2-Iodophenol, 2-Iodopropane | --- chemicalbook.com |

Variation of Alkoxy Chain Length and Branching (e.g., propoxy, ethoxy analogs)

Altering the length and branching of the alkoxy side-chain provides another avenue to modify the steric and electronic environment of the bromo-alkoxybenzene molecule. The synthesis of analogs such as 1-bromo-2-ethoxybenzene and 1-bromo-2-propoxybenzene (B2431049) allows for a systematic investigation of these effects. biosynth.comchemicalbook.com

Studies on the bromination of alkoxybenzenes have shown that the reactivity is sensitive to the structure of the alkoxy group. For bromination at the para position, the reactivity increases in the order of tert-butoxy (B1229062) < ethoxy < isopropoxy. nsf.gov This trend suggests that while the alkoxy group is an activating, ortho-, para-director due to its electron-donating resonance effect, steric hindrance from bulkier groups can attenuate this activation. libretexts.orgnsf.gov The favorable electronic effects of the substituent are counteracted by unfavorable steric effects as the size of the alkyl group increases. nsf.gov

Interactive Table: Effect of Alkoxy Chain on Reactivity.

| Alkoxy Group | Relative Reactivity in Para-Bromination | Reference |

|---|---|---|

| tert-butoxy | Least Reactive | nsf.gov |

| ethoxy | Moderately Reactive | nsf.gov |

Exploration of Multiple Aromatic Substitutions (e.g., difluoro, trihalo derivatives)

The introduction of multiple halogen substituents on the aromatic ring leads to polyhalogenated derivatives with distinct chemical properties. The synthesis of compounds like 5-bromo-1,3-difluoro-2-isopropoxybenzene and other di- and trihalogenated analogs has been reported. appchemical.comresearchgate.net For example, 1-bromo-3,5-difluorobenzene (B42898) can be prepared from 3,5-difluoroaniline (B1215098) via a Sandmeyer reaction. google.com The synthesis of 2,4-dichloro-5-isopropoxy aniline (B41778) from 2,4-dichloro-5-isopropoxy nitrobenzene (B124822) has also been described, which can then be converted to the corresponding bromo derivative. google.com

Interactive Table: Examples of Polyhalogenated Isopropoxybenzene Derivatives.

| Compound | CAS Number | Molecular Formula |

|---|---|---|

| 5-Bromo-1,3-difluoro-2-isopropoxybenzene | 1309933-98-9 | C9H9BrF2O appchemical.com |

| 1-Bromo-2,4-difluoro-3-isopropoxybenzene | 1881329-68-5 | C9H9BrF2O chemscene.com |

Synthesis and Reactivity of Unsaturated Side-Chain Analogs (e.g., vinyl, ethynyl)

Introducing unsaturation in the side-chain, such as vinyl or ethynyl (B1212043) groups, creates analogs with unique reactivity profiles, making them valuable synthons for further chemical transformations. The synthesis of 2-bromo-1-isopropoxy-4-vinylbenzene (B8158334) has been documented. bldpharm.com Similarly, the synthesis of 1-bromo-2-(1-propenyl)benzene can be achieved by reacting 2-bromobenzaldehyde (B122850) with ethyl magnesium bromide followed by dehydration. prepchem.com 1-Bromo-2-ethynylbenzene (B14331) is another important analog that can be synthesized and undergoes reactions like Sonogashira coupling. chemicalbook.com

The reactivity of these unsaturated analogs is characterized by the chemical properties of the double or triple bond. For instance, bromoalkenes can undergo oxidative hydrolysis to form α-bromoketones. beilstein-journals.org The ethynyl group in 1-bromo-2-ethynylbenzene can participate in various coupling reactions, allowing for the construction of more complex molecular architectures. chemicalbook.com

Interactive Table: Unsaturated Analogs and Their Synthesis.

| Analog | Synthetic Precursor(s) | Key Reaction Type |

|---|---|---|

| 2-Bromo-1-isopropoxy-4-vinylbenzene | --- | --- bldpharm.com |

| 1-Bromo-2-(1-propenyl)benzene | 2-Bromobenzaldehyde, Ethyl magnesium bromide | Grignard reaction followed by dehydration prepchem.com |

Structural-Reactivity Relationships in Functionalized Bromo-Isopropoxybenzenes

When multiple substituents are present, their directing effects can either reinforce or oppose each other. For instance, in 1-bromo-2-isopropoxybenzene, both the bromo and isopropoxy groups direct incoming electrophiles to the ortho and para positions relative to themselves. The interplay of these directing effects, along with steric hindrance, will determine the final regioselectivity of electrophilic aromatic substitution reactions. The presence of additional electron-withdrawing groups, such as nitro or multiple halogens, will further deactivate the ring and influence the position of substitution. lumenlearning.comopenstax.org Conversely, electron-donating groups will activate the ring, making it more susceptible to electrophilic attack. lumenlearning.com

The quantitative prediction of reactivity can be approached using tools like Hammett equations, which correlate reaction rates and equilibrium constants with substituent constants. nsf.gov Hirshfeld charges have also been shown to be useful predictors of reactivity and regioselectivity in the bromination of alkoxybenzenes. nsf.gov

Conclusion and Future Directions in 1 Bromo 2 Isopropoxybenzene Research

Synthesis and Application Advancements Summary

The primary route for the synthesis of 1-Bromo-2-isopropoxybenzene is the Williamson ether synthesis. This well-established method involves the reaction of 2-bromophenol (B46759) with an isopropyl halide, such as 2-iodopropane (B156323) or 2-bromopropane (B125204), in the presence of a base. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF). The alkoxide, generated in situ from the phenol (B47542) and base, acts as a nucleophile, displacing the halide from the isopropyl reagent in an SN2 reaction to form the desired ether. chegg.comchem-station.commasterorganicchemistry.comorganicchemistrytutor.com

The primary application of this compound lies in its role as a substrate in palladium-catalyzed cross-coupling reactions. libretexts.orgwikipedia.orgwikipedia.org The presence of the bromo substituent makes it an ideal candidate for a variety of these powerful carbon-carbon and carbon-heteroatom bond-forming reactions. While specific examples in the literature focusing exclusively on this compound are not abundant, its utility can be inferred from the extensive research on analogous ortho-alkoxy-substituted aryl bromides.

Key applications include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent to form a new carbon-carbon bond. rose-hulman.edunrochemistry.comconsensus.app This is a cornerstone of modern organic synthesis for creating biaryl compounds, which are prevalent in pharmaceuticals and materials science.

Buchwald-Hartwig Amination: This process forms a carbon-nitrogen bond by coupling the aryl bromide with an amine. libretexts.orgwikipedia.orgamazonaws.comjk-sci.com It is a vital tool for the synthesis of anilines and their derivatives, which are important pharmacophores.

Heck Reaction: In this reaction, the aryl bromide is coupled with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com This method is instrumental in the synthesis of complex olefinic structures.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, leading to the formation of aryl alkynes. wikipedia.orglibretexts.orgorganic-chemistry.orggold-chemistry.org These products are valuable intermediates in the synthesis of natural products and functional materials.

A study on the synthesis of benzimidazole (B57391) derivatives utilized a substituted analogue, 1-(5-isopropoxy-2-methyl-4-nitrophenyl)-substituted benzimidazole, in a Buchwald-Hartwig coupling reaction, highlighting the utility of the isopropoxybenzene (B1215980) moiety in such transformations. researchgate.net

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Product Type | Potential Significance |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | Biaryls | Pharmaceutical and materials synthesis |

| Buchwald-Hartwig | Amine | Aryl Amines | Medicinal chemistry, functional materials |

| Heck | Alkene | Substituted Alkenes | Natural product synthesis, polymer chemistry |

| Sonogashira | Terminal Alkyne | Aryl Alkynes | Organic electronics, natural product synthesis |

Unexplored Reaction Pathways and Catalytic Systems

Beyond the well-trodden path of palladium-catalyzed reactions, several other avenues for the transformation of this compound remain largely unexplored. The interplay between the ortho-isopropoxy group and the bromo substituent could lead to unique reactivity and selectivity in various catalytic systems.

Potential areas for future investigation include:

Ortho-Lithiation and Functionalization: Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The isopropoxy group, being a directing group, could facilitate the selective lithiation at the C3 position, opening up pathways to a wide range of tri-substituted benzene (B151609) derivatives.

Nickel-Catalyzed Cross-Coupling Reactions: While palladium catalysis is dominant, nickel-based catalytic systems are gaining prominence due to their lower cost and unique reactivity profiles. Investigating the performance of various nickel catalysts in coupling reactions of this compound could lead to more economical and sustainable synthetic routes.

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful and green synthetic strategy. Exploring the engagement of this compound in photoredox-mediated reactions could unlock novel transformations that are not accessible through traditional thermal methods.

The development of novel catalytic systems tailored for substrates like this compound is also a promising research direction. This could involve the design of new ligands for palladium or nickel that can enhance catalytic activity, selectivity, and functional group tolerance, particularly for sterically hindered ortho-substituted substrates.

Emerging Roles in Supramolecular Chemistry and Nanomaterials

The structural features of this compound and its derivatives suggest potential applications in the fields of supramolecular chemistry and nanomaterials. The presence of a bromine atom allows for the formation of halogen bonds, a type of non-covalent interaction that is increasingly being used to direct the self-assembly of molecules into well-defined supramolecular architectures. nih.govnih.gov

Furthermore, the isopropoxy group can participate in hydrogen bonding and van der Waals interactions, providing additional control over the self-assembly process. By strategically modifying the core structure of this compound through cross-coupling reactions, it is possible to create molecules with programmed self-assembly properties. These could form intricate structures such as liquid crystals, organogels, or porous organic frameworks with applications in areas like molecular recognition, sensing, and catalysis.

In the realm of nanomaterials, functionalized alkoxybenzenes can be used as capping agents to stabilize nanoparticles or as building blocks for the construction of functional organic nanomaterials. researchgate.netalfa-chemistry.combeilstein-journals.org Derivatives of this compound could be designed to anchor onto the surface of metallic or semiconductor nanoparticles, imparting specific properties such as solubility, stability, and targeted delivery. The ability to further functionalize the aromatic ring via the bromo substituent provides a versatile platform for creating multifunctional nanomaterials.

Prospects for Interdisciplinary Research and Bio-inspired Transformations

The unique combination of functional groups in this compound opens up possibilities for interdisciplinary research and the development of bio-inspired chemical transformations.

Potential interdisciplinary research areas include:

Medicinal Chemistry: The isopropoxybenzene moiety is present in some biologically active compounds. Using this compound as a scaffold, medicinal chemists could synthesize libraries of novel compounds for drug discovery programs. The bromo-substituent serves as a convenient handle for introducing a wide range of chemical diversity.

Materials Science: As mentioned, derivatives of this compound could be used to create novel liquid crystals, polymers, and other functional materials. Collaboration between organic chemists and materials scientists would be crucial for designing and characterizing these new materials.

Bio-inspired transformations represent another exciting frontier. Nature utilizes enzymes to perform highly selective and efficient chemical reactions under mild conditions. thieme-connect.dersc.orgacs.orgmdpi.comnih.gov Research into the enzymatic functionalization of halogenated aromatic compounds is a growing field. gold-chemistry.org Future work could explore the use of engineered enzymes to catalyze reactions on this compound, such as hydroxylation or other C-H functionalization reactions, at positions that are difficult to access through traditional synthetic methods. This could provide environmentally friendly routes to valuable and complex molecules.

Q & A

Basic: What are the most reliable synthetic routes for 1-Bromo-2-isopropoxybenzene, and how can purity be optimized?

Methodological Answer:

The synthesis of this compound typically involves bromination of 2-isopropoxybenzene derivatives or nucleophilic substitution of pre-functionalized aromatic systems. A key strategy is using AI-powered synthesis planning tools (e.g., Template_relevance Reaxys or Pistachio models) to predict feasible routes based on reaction databases . For purification, gas chromatography (GC) or high-performance liquid chromatography (HPLC) are recommended for verifying purity (>95% GC threshold as per industrial standards) . Recrystallization in non-polar solvents (e.g., hexane) may further enhance purity, with monitoring via melting point analysis (reference NIST data for expected phase-change values) .